molecular formula C15H12FNO4 B11167422 2-(1,3-benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide

Cat. No.: B11167422
M. Wt: 289.26 g/mol
InChI Key: DQIPCHPTXDNRNZ-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide is an organic compound that features a benzodioxole moiety linked to a fluorophenyl group through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Attachment of the Acetamide Group: The benzodioxole intermediate is then reacted with chloroacetyl chloride to introduce the acetamide group.

    Introduction of the Fluorophenyl Group: Finally, the acetamide intermediate is reacted with 3-fluoroaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The acetamide linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-Benzodioxol-5-yloxy)-N-(4-fluorophenyl)acetamide: Similar structure but with a different position of the fluorine atom.

    2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2H-1,3-Benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacological profile compared to its analogs.

Properties

Molecular Formula

C15H12FNO4

Molecular Weight

289.26 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C15H12FNO4/c16-10-2-1-3-11(6-10)17-15(18)8-19-12-4-5-13-14(7-12)21-9-20-13/h1-7H,8-9H2,(H,17,18)

InChI Key

DQIPCHPTXDNRNZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC(=CC=C3)F

solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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